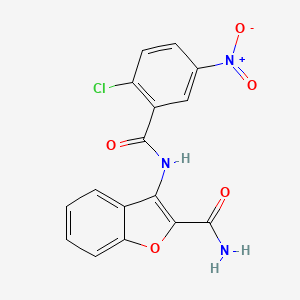

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-chloro-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O5/c17-11-6-5-8(20(23)24)7-10(11)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUUQMCXVLSINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions.

Scientific Research Applications

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antiviral properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Releasing Groups: The presence of -Cl and -NO₂ in this compound enhances oxidative stability and polar interactions with biological targets compared to derivatives with -OCH₃ or -CH₃ groups .

- Positional Effects : Substitution at C3 (as in the target compound) vs. C5 (as in vilazodone) directs activity toward distinct pathways. Vilazodone’s piperazinyl group enables serotonin receptor modulation, while the chloro-nitrobenzamido group may favor antioxidant enzyme interactions .

Pharmacological and Mechanistic Differences

Neuroprotective and Antioxidant Activity

In primary rat cortical neuronal cell assays, this compound demonstrated superior free radical scavenging activity compared to derivatives with -CF₃ or -OH groups, likely due to the synergistic effects of -Cl and -NO₂ in stabilizing reactive intermediates .

Industrial and Therapeutic Relevance

- Vilazodone : FDA-approved for major depressive disorder, highlighting the therapeutic versatility of benzofuran-2-carboxamide scaffolds when paired with appropriate substituents .

Biological Activity

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of neuroprotection and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound can be synthesized through various organic chemistry methods, typically involving the reaction of benzofuran derivatives with chlorinated nitroanilines. The synthesis often requires controlled conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown activity against:

- Colon Cancer Cells : The compound induces apoptosis and inhibits proliferation by disrupting key signaling pathways.

- Prostate Cancer Cells : Studies demonstrate significant cytotoxicity, suggesting potential as a therapeutic agent.

- Lung Cancer Cells : The compound has been evaluated for its efficacy in inhibiting cell growth.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly against excitotoxicity induced by NMDA receptors. In vitro studies have shown:

- Mechanism of Action : It acts as an NMDA antagonist, similar to memantine, providing protection against neuronal damage.

- Antioxidant Activity : The compound demonstrates significant free radical scavenging abilities, which contribute to its neuroprotective effects.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It inhibits acetylcholine esterase (AChE), enhancing cholinergic transmission.

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Mechanisms : It scavenges reactive oxygen species (ROS), mitigating oxidative stress in neuronal cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.